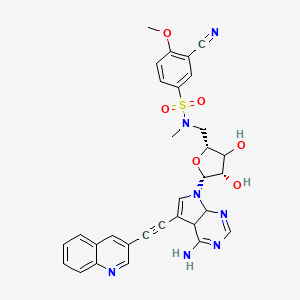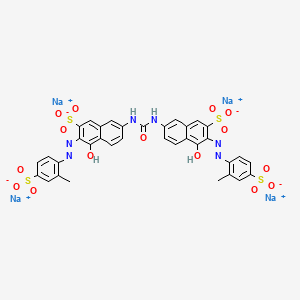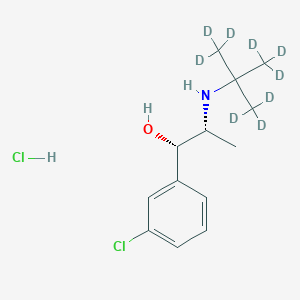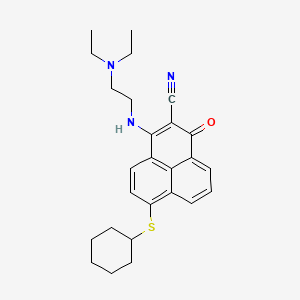
Hsp70-Bim Inhibitor S1g-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S1g-10 is a synthetic small molecule known for its role as an inhibitor of the interaction between heat shock protein 70 (Hsp70) and Bcl-2-interacting mediator of cell death (Bim). This compound has shown significant antitumor activity, particularly in chronic myeloid leukemia cells . The molecular formula of S1g-10 is C26H31N3OS, and it has a molecular weight of 433.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S1g-10 involves the optimization of 1-oxo-1H-phenalene-2,3-dicarbonitrile analogues. The synthetic route typically includes the following steps:
Formation of the phenalene core: This involves the cyclization of appropriate precursors to form the phenalene structure.
Introduction of functional groups: Specific functional groups are introduced to the phenalene core to enhance its inhibitory activity against Hsp70-Bim interaction.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of S1g-10 on a larger scale would likely involve similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
S1g-10 primarily undergoes reactions that involve its functional groups. These include:
Substitution reactions:
Oxidation and reduction reactions: Modifications to the oxidation state of the compound to enhance its activity.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and modification of S1g-10 include cyclohexylthiol, morpholine, and various nitriles.
Major Products
The major products formed from these reactions are analogues of S1g-10 with varying degrees of inhibitory activity against Hsp70-Bim interaction .
Scientific Research Applications
S1g-10 has a wide range of applications in scientific research:
Mechanism of Action
S1g-10 exerts its effects by specifically inhibiting the interaction between Hsp70 and Bim. This inhibition disrupts the stabilization of oncogenic proteins and promotes apoptosis in cancer cells. The key molecular targets include the binding sites on Hsp70 and Bim, with critical residues such as TYR-149, THR-222, ALA-223, and GLY-224 playing significant roles in the binding mechanism .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of S1g-10
S1g-10 stands out due to its potent inhibitory activity against Hsp70-Bim interaction and its significant antitumor activity in chronic myeloid leukemia cells. Its unique structure and functional groups contribute to its effectiveness and specificity .
Properties
Molecular Formula |
C26H31N3OS |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
6-cyclohexylsulfanyl-3-[2-(diethylamino)ethylamino]-1-oxophenalene-2-carbonitrile |
InChI |
InChI=1S/C26H31N3OS/c1-3-29(4-2)16-15-28-25-20-13-14-23(31-18-9-6-5-7-10-18)19-11-8-12-21(24(19)20)26(30)22(25)17-27/h8,11-14,18,28H,3-7,9-10,15-16H2,1-2H3 |
InChI Key |
CFZOZLLGYXBIOC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C(C(=O)C2=CC=CC3=C(C=CC1=C32)SC4CCCCC4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


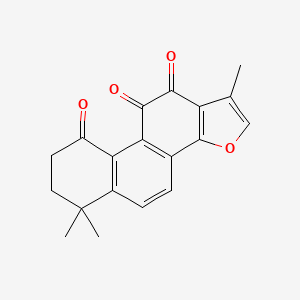
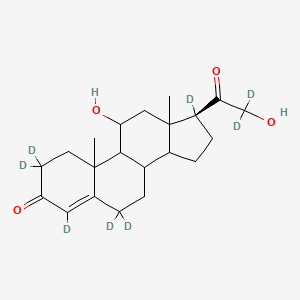
![(1S,4S,5R,9S,10S,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12380208.png)
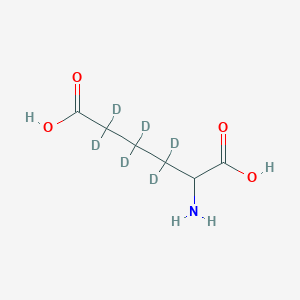
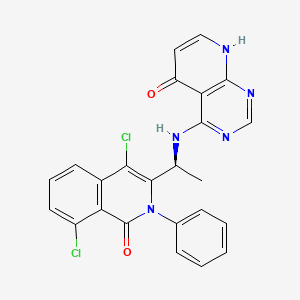
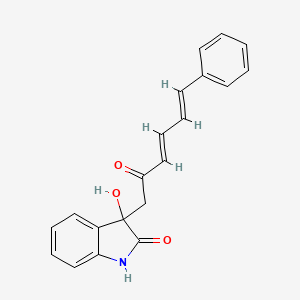

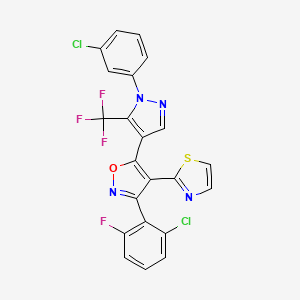
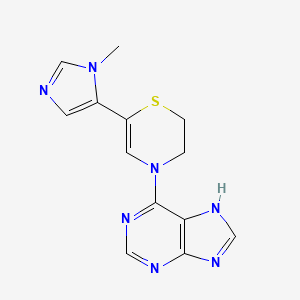
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide](/img/structure/B12380253.png)
